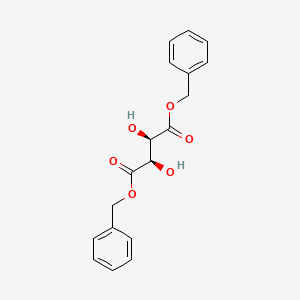

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate

Descripción

Contextualizing Chiral Compounds in Advanced Organic Synthesis Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in pharmacology, materials science, and agrochemistry. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit remarkably different biological activities. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic. pharmaffiliates.com This reality has propelled the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral compound. nih.gov Advanced organic synthesis research heavily relies on the ability to control stereochemistry, making the availability of pure chiral compounds, or "chiral building blocks," a cornerstone of modern molecular design and construction. ipb.pt These building blocks provide a reliable source of chirality that can be incorporated into more complex target molecules.

The Foundational Role of Tartaric Acid Derivatives as Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive and enantiomerically pure compounds derived from natural sources. (2R,3R)-2,3-Dihydroxysuccinic acid, commonly known as L-(+)-tartaric acid, is a prime example of a chiral pool compound, being a readily available by-product of winemaking. ambeed.comresearchgate.net For centuries, tartaric acid and its derivatives have been central to the study of stereochemistry, famously beginning with Louis Pasteur's manual separation of its enantiomeric crystals. ruc.dk

In contemporary synthesis, tartaric acid serves as a versatile precursor to a vast array of chiral synthons. toray.jp Its C2-symmetric backbone, adorned with multiple functional groups (two carboxylic acids and two hydroxyl groups), allows for a wide range of chemical modifications while preserving the stereochemical integrity of the molecule. These modifications can yield chiral auxiliaries, resolving agents, and complex building blocks for the synthesis of natural products and pharmaceuticals. ambeed.comtoray.jp

Overview of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate as a Multifunctional Chiral Synthon in Contemporary Research

This compound, with the CAS Number 622-00-4, emerges from this tradition as a particularly useful and multifunctional chiral synthon. pharmaffiliates.comchemicalbook.com It is synthesized from L-(+)-tartaric acid through the esterification of its two carboxylic acid groups with benzyl (B1604629) alcohol. chemicalbook.com This transformation effectively protects the acidic protons, rendering the molecule more soluble in organic solvents and modifying its reactivity profile.

The resulting compound retains the core chirality of tartaric acid while introducing benzyl groups that can be removed under specific conditions (e.g., hydrogenolysis). The two free hydroxyl groups remain as handles for further functionalization. This combination of a stereochemically defined C4 backbone, protected carboxylates, and reactive hydroxyl groups makes this compound a versatile intermediate. It has been utilized as a chiral building block in the synthesis of polymers and is recognized as a useful research chemical for creating chiral intermediates for the pharmaceutical and agrochemical industries. toray.jpchemicalbook.com For example, it has been used in the preparation of carboxyl-containing polyesters and polyurethanes. chemicalbook.com

Chemical Compound Data

| Compound Name | Synonyms | Molecular Formula |

| This compound | Dibenzyl L-tartrate; L-Tartaric acid dibenzyl ester | C₁₈H₁₈O₆ |

| (2R,3R)-2,3-Dihydroxysuccinic acid | L-(+)-Tartaric acid | C₄H₆O₆ |

| Benzyl alcohol | Phenylmethanol | C₇H₈O |

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 622-00-4 | pharmaffiliates.comchemicalbook.com |

| Molecular Weight | 330.33 g/mol | chemicalbook.com |

| Appearance | White to almost white powder/crystal | chemicalbook.com |

| Melting Point | 51-54 °C | chemicalbook.com |

| Optical Activity | [α]20/D +12.5±1° (c = 1.1% in acetone) | chemicalbook.com |

| Density | ~1.20 g/cm³ | chemicalbook.com |

| Solubility | Soluble in organic solvents, limited water solubility | chemicalbook.com |

Note: Spectroscopic data such as 1H NMR, 13C NMR, and IR are not consistently reported across publicly available research and databases but are crucial for the unambiguous identification of the compound.

Structure

3D Structure

Propiedades

IUPAC Name |

dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKIPSGLXMCAOF-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H]([C@H](C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427315 | |

| Record name | L-Tartaric Acid Dibenzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4079-56-5, 622-00-4 | |

| Record name | rel-1,4-Bis(phenylmethyl) (2R,3R)-2,3-dihydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tartaric Acid Dibenzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2r,3r Dibenzyl 2,3 Dihydroxysuccinate and Its Analogues

Esterification Strategies for Asymmetric Synthesis

The direct esterification of (2R,3R)-2,3-dihydroxysuccinic acid (L-tartaric acid) with benzyl (B1604629) alcohol presents a straightforward route to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate. Various catalytic systems have been developed to promote this reaction efficiently while maintaining the stereochemical integrity of the starting material.

Acid-Catalyzed Esterification Approaches from (2R,3R)-2,3-dihydroxysuccinic Acid

Acid-catalyzed esterification is a classical and widely used method for the synthesis of esters. In the context of producing this compound, the reaction involves heating a mixture of (2R,3R)-2,3-dihydroxysuccinic acid and benzyl alcohol in the presence of an acid catalyst. pw.edu.pl Common catalysts for this transformation include sulfuric acid and p-toluenesulfonic acid. The use of a Dean-Stark apparatus or another method to remove the water formed during the reaction is crucial to drive the equilibrium towards the formation of the desired diester.

Research has shown that the choice of catalyst and reaction conditions can significantly impact the yield and purity of the product. For instance, the use of p-toluenesulfonic acid in a solvent like toluene (B28343) with azeotropic removal of water is a common practice. researchgate.net Optimization studies often focus on parameters such as the molar ratio of reactants, catalyst loading, reaction temperature, and time.

Table 1: Optimization of Acid-Catalyzed Esterification of (2R,3R)-2,3-dihydroxysuccinic Acid with Benzyl Alcohol

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H₂SO₄ | 5 | Toluene | 110 | 8 | 75 |

| 2 | p-TsOH | 2 | Toluene | 110 | 12 | 85 |

| 3 | p-TsOH | 5 | Toluene | 110 | 8 | 92 |

| 4 | p-TsOH | 5 | Cyclohexane | 80 | 16 | 88 |

| 5 | Amberlyst-15 | 10 (w/w) | Toluene | 110 | 24 | 82 |

Enzymatic Synthesis and Biocatalytic Pathways

Biocatalysis, utilizing enzymes such as lipases, has emerged as a powerful tool for the stereoselective synthesis of chiral compounds. wikipedia.org Lipases are particularly effective in catalyzing esterification and transesterification reactions with high enantioselectivity under mild reaction conditions. researchgate.net The enzymatic synthesis of this compound can be achieved through the direct esterification of the diacid with benzyl alcohol or via transesterification from a simple ester of the diacid.

The choice of lipase (B570770), solvent, temperature, and water activity are critical parameters that influence the reaction rate and enantioselectivity. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are often preferred due to their enhanced stability and reusability. rsc.org Solvent-free systems or the use of non-polar organic solvents are common to minimize enzyme denaturation and favor the esterification equilibrium.

Table 2: Lipase-Catalyzed Synthesis of this compound

| Entry | Lipase | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|

| 1 | Novozym 435 | Benzyl alcohol | Toluene | 40 | 48 | 88 | >99 |

| 2 | Novozym 435 | Benzyl alcohol | Heptane | 50 | 36 | 92 | >99 |

| 3 | Candida rugosa lipase | Benzyl alcohol | Solvent-free | 45 | 72 | 75 | 98 |

| 4 | Novozym 435 | Vinyl Benzoate | tert-Butyl methyl ether | 40 | 24 | 95 | >99 |

| 5 | Pseudomonas cepacia lipase | Benzyl alcohol | Diisopropyl ether | 30 | 96 | 85 | 97 |

Chemo-Enzymatic Hybrid Methodologies for Stereoselective Access

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. nih.govrsc.org In the context of this compound, a chemo-enzymatic approach could involve an initial chemical step to prepare a precursor that is then subjected to an enzymatic transformation for the key stereoselective step.

For instance, a racemic or meso-diester could be synthesized chemically, followed by a lipase-catalyzed kinetic resolution to selectively hydrolyze one enantiomer, leaving the desired (2R,3R)-diester in high enantiomeric purity. mdpi.com Alternatively, a chemical catalyst can be used in conjunction with an enzyme in a one-pot reaction to drive the reaction towards the desired product with high stereoselectivity. nih.gov This hybrid approach often leads to improved yields and enantiomeric excesses compared to purely chemical or enzymatic methods.

Stereoselective Synthesis of Related Dibenzyl Tartrate Derivatives

The synthetic methodologies applied to this compound are often transferable to the synthesis of its analogues and other related dibenzyl tartrate derivatives. These derivatives are also important chiral building blocks in organic synthesis. nih.gov For example, the synthesis of dibenzoyl tartaric acid, a related derivative, has been reported using benzoyl chloride as the acylating agent in the presence of a catalyst. google.com

The stereoselective synthesis of these derivatives often relies on starting from the enantiomerically pure tartaric acid. The fundamental reactions of esterification and acylation are employed, with careful selection of reagents and conditions to avoid racemization or other side reactions. The principles of asymmetric synthesis, including the use of chiral auxiliaries and catalysts, are also applied to create a wide range of tartrate derivatives with high stereochemical control. nih.gov

Optimization of Reaction Conditions for Enhanced Enantiopurity and Scalability in Research Syntheses

The transition from a laboratory-scale synthesis to a larger, more scalable process requires careful optimization of reaction conditions to maintain high yield and enantiopurity. nih.gov For the synthesis of this compound, key parameters for optimization include catalyst selection and loading, solvent, temperature, reaction time, and the molar ratio of reactants.

In acid-catalyzed esterifications, minimizing the amount of catalyst can reduce side reactions and simplify purification, while still achieving a reasonable reaction rate. The choice of solvent can affect both the reaction equilibrium and the ease of product isolation. For enzymatic reactions, factors such as enzyme immobilization, water activity, and the choice of acyl donor are crucial for achieving high enantioselectivity and operational stability, which are critical for scalability. rsc.org Statistical methods, such as Design of Experiments (DoE), can be employed to systematically optimize multiple reaction variables simultaneously, leading to a robust and scalable process. acs.org

Table 3: Scalability and Enantiopurity Optimization of this compound Synthesis

| Entry | Method | Scale (g) | Key Optimization Parameter | Resulting Yield (%) | Resulting ee (%) |

|---|---|---|---|---|---|

| 1 | Acid-Catalyzed (p-TsOH) | 10 | Reduced catalyst loading (1 mol%) | 88 | >99 |

| 2 | Acid-Catalyzed (p-TsOH) | 100 | Continuous water removal | 90 | >99 |

| 3 | Enzymatic (Novozym 435) | 5 | Use of molecular sieves for water removal | 94 | >99 |

| 4 | Enzymatic (Novozym 435) | 50 | Enzyme recycling (3 cycles) | 85 (avg.) | >99 |

| 5 | Chemo-Enzymatic (Resolution) | 20 | Optimized pH for hydrolysis | 45 (of desired enantiomer) | >99 |

Applications in Asymmetric Organic Synthesis

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate as a Chiral Building Block

As a chiral building block, the entire molecular framework of this compound, or a significant portion of it, is integrated into the target molecule, transferring its inherent chirality.

The compound's rigid stereochemical structure is instrumental in the construction of intricate molecular designs. Its dibenzyl ester form can be used as a reactant in various chemical transformations to produce other complex chiral molecules. For instance, it is a precursor for synthesizing diesters of aziridine-2,3-dicarboxylic acid derivatives sigmaaldrich.com. Aziridines are highly valuable intermediates in organic synthesis due to their ring strain, which allows for a variety of ring-opening reactions to introduce new functional groups with stereochemical control.

A similar tartrate derivative, diethyl tartrate, is utilized as the chiral precursor in the synthesis of (2R, 3R)- and (2S, 3S)-2,3-diaminobutane-1,4-diol and their corresponding dibenzyl ethers uni-erlangen.de. This synthesis demonstrates how the C2-symmetric core of tartaric acid dictates the stereochemistry of the final diaminodiol product, a key structural motif in various complex natural products and ligands uni-erlangen.de.

This compound serves as a starting material for the synthesis of various biologically active compounds. A notable example is the synthesis of (-)-Chicoric acid, a known inhibitor of HIV-1 integrase sigmaaldrich.com. This synthesis utilizes (-)-Dibenzyl D-tartrate, reacting it with caffeic acid derivatives to yield the final natural product.

While direct synthesis of iminosugars from dibenzyl tartrate is not extensively documented, the synthesis of intermediates like 2,3-diaminobutane-1,4-diol (B12970895) from diethyl tartrate provides a clear pathway to structures analogous to iminosugars uni-erlangen.de. Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom, and they exhibit a wide range of biological activities, including use as glycosidase inhibitors for the treatment of diabetes and viral infections.

The synthesis of bis-α-amino acids, which are important components of various peptides and natural products, can be achieved using methodologies that rely on chiral templates. While direct alkylation of this compound is one conceptual approach, more common methods involve the diastereoselective bis-alkylation of chiral nickel(II) complexes of glycine (B1666218) Schiff bases nih.gov.

This compound is an excellent precursor for a class of highly effective chiral ligands known as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) wikipedia.orgsigmaaldrich.com. TADDOLs and their derivatives are widely used in enantioselective catalysis for a multitude of reactions, including nucleophilic additions, cycloadditions, and reductions sigmaaldrich.com.

The synthesis of TADDOLs is generally achieved through the reaction of a tartrate ester acetal (B89532) or ketal with an excess of an aryl Grignard reagent wikipedia.orgorgsyn.org. The ester groups of the tartrate derivative are converted into tertiary alcohols by the Grignard reagent. The benzyl (B1604629) groups in this compound can be readily transformed into the required ester functionalities for this reaction. The general synthetic route is outlined below:

| Step | Reaction | Reagents | Product |

| 1 | Acetal/Ketal Formation | Aldehyde/Ketone, Acid Catalyst | Protected Dibenzyl Tartrate |

| 2 | Grignard Reaction | Aryl Magnesium Bromide (ArMgBr) | TADDOL |

This straightforward preparation from tartrate esters makes TADDOLs readily accessible and versatile ligands for asymmetric catalysis wikipedia.orgorgsyn.org.

The principles of using this compound as a chiral building block extend to the synthesis of intermediates for the pharmaceutical industry. The synthesis of (-)-Chicoric acid is a direct example of producing a biologically active molecule with therapeutic potential sigmaaldrich.com. Furthermore, derivatives of tartaric acid are employed in the synthesis of key pharmaceutical intermediates. For example, a derivative of (2S,3S)-tartaric acid is used in a crystallization-induced dynamic resolution process to produce benzyl (3R)-3-amino-2-oxo-1-pyrrolidinecarboxylate, a chiral intermediate for various pharmaceutical compounds researchgate.net. Similarly, dibenzoyl tartaric acid, a closely related compound, is used in the resolution of amines that are precursors to drugs like Levamisole HCl google.com.

Utilization as a Chiral Resolving Agent

Beyond its role as a building block, this compound, as a derivative of tartaric acid, can be employed as a chiral resolving agent. This technique is used to separate a racemic mixture of a chiral compound into its individual enantiomers.

The most common method of chiral resolution involves the formation of diastereomeric salts wikipedia.org. When a racemic mixture of a chiral base (e.g., an amine) is reacted with an enantiomerically pure chiral acid like (2R,3R)-dibenzyl 2,3-dihydroxysuccinic acid (obtained by hydrolysis of the ester), two diastereomeric salts are formed.

The key principle behind this method is that diastereomers have different physical properties, including solubility in a given solvent rsc.org. This difference allows for the separation of the two diastereomers through fractional crystallization. One diastereomer will preferentially crystallize out of the solution, while the other remains dissolved wikipedia.orgrsc.org. The crystallized diastereomer can then be isolated by filtration, and the pure enantiomer of the base can be recovered by treatment with a non-chiral base to break the salt. This process is a cornerstone of industrial-scale production of enantiomerically pure pharmaceuticals and fine chemicals.

Enantiomeric Separation Techniques Utilizing this compound

The most common method for separating enantiomers, known as chiral resolution, involves converting a racemic mixture into a pair of diastereomers that, unlike enantiomers, have different physical properties such as solubility. electronicsandbooks.comlibretexts.org this compound, as a derivative of tartaric acid, is highly effective in this role, particularly for the resolution of racemic bases like amines. libretexts.org

The process begins by reacting the racemic amine (a 50:50 mixture of R- and S-enantiomers) with enantiomerically pure (2R,3R)-dibenzyl tartrate (or its parent acid). This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-amine]-[(2R,3R)-dibenzyl tartrate] and [(S)-amine]-[(2R,3R)-dibenzyl tartrate]. Because these salts are diastereomers, they possess distinct solubilities in a given solvent. Through a process called fractional crystallization, one of the diastereomeric salts (typically the less soluble one) selectively precipitates from the solution. The solid salt is then filtered off, and the pure amine enantiomer is recovered by treatment with a base to break the salt. research-solution.com This classical resolution technique remains a practical and widely used method for obtaining enantiomerically pure compounds. nih.gov

Table 1: Conceptual Steps for Chiral Resolution of a Racemic Amine

| Step | Procedure | Species Present | Rationale |

| 1 | Salt Formation | Racemic Amine [(R)-Amine + (S)-Amine] + (2R,3R)-Dibenzyl Tartrate | React a racemic base with a single enantiomer of a chiral acid (the resolving agent). |

| 2 | Diastereomer Mixture | Diastereomeric Salts: [(R)-Amine:(2R,3R)-Salt] + [(S)-Amine:(2R,3R)-Salt] | The resulting salts are diastereomers, not enantiomers. |

| 3 | Fractional Crystallization | Less soluble diastereomer crystallizes out of solution. | Diastereomers have different physical properties, including solubility. |

| 4 | Separation | Solid: Pure Diastereomeric Salt; Solution: Enriched in other Diastereomeric Salt | Physical separation of the solid precipitate from the remaining solution. |

| 5 | Liberation | Treatment of the separated salt with a strong base. | Breaks the ionic bond, liberating the pure enantiomer of the amine and the resolving agent. |

Analytical Methodologies for Assessing Resolution Efficiency

To quantify the success of a chiral resolution, chemists employ several analytical techniques to determine the enantiomeric excess (e.e.) of the separated product. The e.e. is a measure of the purity of the sample, defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer.

The most prevalent methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique where the sample is passed through a column containing a chiral stationary phase (CSP). uma.es The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise calculation of the e.e. uma.esnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral shift reagent or after derivatization with a chiral auxiliary (like Mosher's acid), the NMR signals for the protons of the two enantiomers can be resolved. electronicsandbooks.comlibretexts.org The integration of these distinct signals provides a ratio of the enantiomers.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. nih.gov Since enantiomers have mirror-image CD spectra, the technique can be used to determine the absolute configuration and, through calibration curves, the e.e. of a sample. nih.gov

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile enantiomers. nih.gov

Table 2: Comparison of Analytical Methods for Enantiomeric Excess (e.e.) Determination

| Method | Principle | Advantages | Common Applications |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leads to separation in time. | High accuracy, widely applicable, established methodology. uma.es | Routine quality control, reaction monitoring. |

| NMR Spectroscopy | Use of chiral shift reagents or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information, no need for pure enantiomer standards in some cases. | Structural confirmation, mechanistic studies. |

| Circular Dichroism | Differential absorption of circularly polarized light by chiral molecules. | High sensitivity, can determine absolute configuration. nih.gov | High-throughput screening, analysis of complex mixtures. |

| Gas Chromatography | Separation of volatile enantiomers on a chiral stationary phase. | Excellent resolution for volatile and thermally stable compounds. | Analysis of essential oils, flavors, and small chiral molecules. |

Development of Chiral Scaffolds from this compound

Beyond its use in resolution, this compound is a premier starting material for constructing more complex chiral molecules known as scaffolds. These scaffolds form the core framework of chiral ligands, catalysts, and drug candidates.

Design Principles for Chiral Scaffolding in Drug Discovery and Material Science

A chiral scaffold is a rigid molecular framework that positions functional groups in a precise three-dimensional arrangement. nih.gov The design of these scaffolds is guided by several key principles to achieve high efficacy in drug-target interactions or high stereoselectivity in catalysis.

Symmetry: C2-symmetric scaffolds are particularly desirable in the design of ligands for asymmetric catalysis. nih.gov This two-fold rotational symmetry significantly reduces the number of possible diastereomeric transition states in a chemical reaction, which often leads to higher enantioselectivity in the final product. wikipedia.org this compound is an ideal precursor for such ligands due to its inherent C2-symmetry.

Rigidity and Pre-organization: Effective scaffolds are often rigid, which minimizes conformational ambiguity. This pre-organization ensures that the reactive groups or binding moieties are held in the optimal orientation for interaction with a substrate or biological target, reducing the entropic penalty of binding.

Privileged Structures: Certain chiral motifs, including those derived from tartaric acid, have proven to be effective across a wide range of applications, earning them the designation of "privileged scaffolds." nih.gov Building libraries of compounds based on these proven frameworks is a common strategy in drug discovery. researchgate.net

Synthetic Accessibility: An essential design principle is the ease of synthesis and modification. As an inexpensive and readily available chiron (chiral building block), this compound provides a practical and economical starting point for multi-step syntheses. nih.gov

Synthesis and Application of Novel Chiral Scaffolds Derived from the Compound

The chemical functionalities of this compound—a C2-symmetric 1,2-diol and two benzyl ester groups—allow for its divergent synthesis into a variety of useful chiral scaffolds. The diol can be modified, and the ester groups can be hydrolyzed and converted into amides or other functional groups.

Key examples of scaffolds derived from this compound include:

TADDOL Analogues: Reaction of the tartrate ester with an excess of a Grignard reagent converts the ester groups into tertiary alcohols, forming 1,1,4,4-tetraaryl-2,3-butanediol derivatives. These molecules, known as TADDOLs, are powerful C2-symmetric chiral auxiliaries and ligands for a wide range of enantioselective reactions. researchgate.net

Chiral Allylating Reagents: (2R,3R)-Dibenzyl tartrate can be complexed with tin(II) compounds to form a chiral stannate complex. This complex acts as a chiral allylating reagent, enabling the highly enantioselective addition of allyl groups to aldehydes to produce chiral homoallylic alcohols. oup.com

Pyrrolidine-based Ligands: The tartrate backbone is a common starting point for synthesizing chiral pyrrolidines. These structures, in turn, can be elaborated into chiral ligands or serve as core components of biologically active molecules like glycosidase inhibitors. nih.govresearchgate.net

Table 3: Examples of Chiral Scaffolds Derived from (2R,3R)-Dibenzyl Tartrate

| Starting Material | Reagents/Conditions | Derived Scaffold Type | Application |

| (2R,3R)-Dibenzyl Tartrate | 1. Aryl-MgBr (Grignard) | TADDOL (Tetraaryl-butanediol) | Chiral auxiliary, Lewis acid catalyst for Diels-Alder, aldol (B89426) reactions. researchgate.net |

| (2R,3R)-Dibenzyl Tartrate | 1. Tin(II) Catecholate, 2. DBU, 3. Allyl Bromide | Chiral Allylic Tin Complex | Enantioselective allylation of aldehydes. oup.com |

| (2R,3R)-Dibenzyl Tartrate | Multi-step synthesis involving reduction, amination, cyclization | Chiral Pyrrolidines/Indolizidines | Synthesis of bioactive molecules and analogues (e.g., lentiginosine). nih.gov |

| (2R,3R)-Dibenzyl Tartrate | Multi-step functional group transformations | Chiral Diphosphine Ligands (e.g., DIOP analogues) | Ligands for asymmetric hydrogenation and other metal-catalyzed reactions. |

Reactivity and Derivatization Studies of 2r,3r Dibenzyl 2,3 Dihydroxysuccinate

Chemoselective Transformations of Ester Functionalities

The dibenzyl ester groups of (2R,3R)-dibenzyl 2,3-dihydroxysuccinate are primary sites for transformations, allowing for the introduction of new functionalities while preserving the core chiral diol structure.

Reduction Reactions to Chiral Diols

The reduction of the ester groups in this compound provides a direct route to the corresponding chiral 1,2,3,4-tetrol derivative, (2R,3R)-1,4-dibenzyloxy-2,3-butanediol. This transformation is typically achieved using powerful reducing agents that can readily convert esters to alcohols.

Table 1: Reagents for the Reduction of Dibenzyl Tartrate Esters

| Reagent | Product | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH4) | (2R,3R)-1,4-Dibenzyloxy-2,3-butanediol | Anhydrous ether or THF, 0 °C to reflux | A powerful, non-selective reducing agent. |

| Diisobutylaluminium Hydride (DIBAL-H) | (2R,3R)-2,3-Dihydroxy-1,4-dibenzyloxybutane-1,4-dial | Low temperature (-78 °C) | Can selectively reduce esters to aldehydes. |

Transesterification Processes for Diverse Ester Derivatives

Transesterification offers a straightforward method to diversify the ester groups of this compound, replacing the benzyl (B1604629) groups with other alkyl or aryl moieties. This can be accomplished through acid- or base-catalyzed methods, or more recently, through enzymatic processes which offer higher selectivity and milder reaction conditions.

Lipases, a class of enzymes that catalyze the hydrolysis of fats, are particularly effective for the transesterification of tartrate esters. These biocatalysts can operate in organic solvents and exhibit high chemoselectivity, often favoring specific ester linkages. The choice of alcohol and lipase (B570770) can influence the reaction rate and yield, allowing for the synthesis of a library of ester derivatives.

Table 2: Lipase-Catalyzed Transesterification of Tartrate Esters

| Alcohol | Lipase | Solvent | Reaction Time | Yield (%) |

| Methanol (B129727) | Candida antarctica Lipase B (CALB) | Toluene (B28343) | 24 h | >95 |

| Ethanol | Pseudomonas cepacia Lipase (PCL) | Hexane | 48 h | 85 |

| Propanol | Rhizomucor miehei Lipase (RML) | Dioxane | 36 h | 90 |

| Butanol | Candida rugosa Lipase (CRL) | Chloroform (B151607) | 72 h | 78 |

Hydroxyl Group Functionalization

The two hydroxyl groups of this compound are key handles for further synthetic manipulations, including oxidation, acylation, and etherification.

Oxidation Reactions to Carbonyl Derivatives

The secondary hydroxyl groups can be oxidized to the corresponding ketone functionalities, yielding dibenzyl 2,3-diketosuccinate. This transformation is a critical step in the synthesis of various heterocyclic compounds and other complex molecular architectures. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and scale of the reaction.

Commonly used oxidants include Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine), Dess-Martin periodinane (DMP), and pyridinium (B92312) chlorochromate (PCC). These reagents offer mild conditions and high yields for the oxidation of secondary alcohols.

Table 3: Oxidation of Diol to Diketone

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| Swern Oxidation | Dichloromethane | -78 to rt | >90 |

| Dess-Martin Periodinane | Dichloromethane | rt | ~95 |

| Pyridinium Chlorochromate | Dichloromethane | rt | 85-90 |

Acylation and Protective Group Strategies

Acylation of the hydroxyl groups is a common strategy to protect them during subsequent synthetic steps or to introduce specific functionalities. The reaction with acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, readily affords the corresponding di-O-acyl derivatives.

A variety of acyl groups can be introduced, including acetyl, benzoyl, and pivaloyl groups. These protecting groups can be selectively removed under different conditions, allowing for orthogonal protection strategies in multi-step syntheses. For instance, the formation of an acetonide by reacting with acetone (B3395972) in the presence of an acid catalyst is a common method to protect the 1,2-diol functionality.

Table 4: Acylation of this compound

| Acylating Agent | Base | Product |

| Acetic Anhydride | Pyridine | (2R,3R)-Dibenzyl 2,3-diacetoxysuccinate |

| Benzoyl Chloride | Triethylamine | (2R,3R)-Dibenzyl 2,3-dibenzoyloxysuccinate |

| Pivaloyl Chloride | DMAP | (2R,3R)-Dibenzyl 2,3-dipivaloyloxysuccinate |

| 2,2-Dimethoxypropane (B42991) | p-Toluenesulfonic acid | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid, dibenzyl ester |

Etherification and Nucleophilic Substitution Reactions

The hydroxyl groups can also be converted into ether functionalities through reactions such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, like sodium hydride, followed by reaction with an alkyl halide. This allows for the introduction of a wide range of alkyl and aryl groups.

Alternatively, the hydroxyl groups can be activated for nucleophilic substitution by converting them into better leaving groups, such as tosylates or mesylates. ucalgary.camasterorganicchemistry.com Reaction with tosyl chloride in the presence of a base like pyridine yields the corresponding ditosylate. ucalgary.camasterorganicchemistry.com This activated intermediate can then undergo S_N2 reactions with a variety of nucleophiles, such as azides, cyanides, and thiolates, to introduce new functional groups with inversion of configuration at the stereogenic centers. masterorganicchemistry.comnih.gov

Table 5: Derivatization of Hydroxyl Groups

| Reaction | Reagents | Product |

| Williamson Ether Synthesis | 1. NaH, 2. Benzyl bromide | (2R,3R)-Dibenzyl 2,3-dibenzyloxysuccinate |

| Tosylation | TsCl, Pyridine | (2R,3R)-Dibenzyl 2,3-bis(tosyloxy)succinate |

| Nucleophilic Substitution | 1. TsCl, Pyridine; 2. NaN3 | (2S,3S)-Dibenzyl 2,3-diazidosuccinate |

Mechanistic Investigations of Key Transformations Involving this compound

The reactivity of this compound is primarily centered around the transformations of its vicinal diol and ester functionalities. Mechanistic investigations into these reactions are crucial for understanding and optimizing its use as a chiral building block in organic synthesis. Key transformations include the protection of the diol moiety, typically as a cyclic acetal (B89532) or ketal, and reactions involving the ester groups. While detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature, the mechanisms can be inferred from well-established principles and studies on analogous tartrate derivatives.

Ketalization of the Diol: Formation of a Dioxolane Ring

A common and critical transformation of this compound is the protection of the 1,2-diol as a cyclic ketal, most frequently an acetonide, by reacting it with an acetone equivalent such as 2,2-dimethoxypropane or acetone itself under acidic catalysis. This protection strategy is fundamental for preventing unwanted side reactions of the hydroxyl groups in subsequent synthetic steps.

The formation of the dibenzyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate proceeds via a well-understood acid-catalyzed mechanism. The reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or a Lewis acid.

Mechanism of Acid-Catalyzed Ketalization:

The generally accepted mechanism for this transformation involves several key steps:

Protonation of the Ketalizing Agent: The acid catalyst protonates the oxygen atom of the acetone or 2,2-dimethoxypropane, making the carbonyl carbon more electrophilic and activating the molecule for nucleophilic attack.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of the this compound acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemiacetal intermediate.

Proton Transfer and Elimination of Water: A proton transfer occurs, followed by the elimination of a molecule of water (in the case of acetone) or methanol (in the case of 2,2-dimethoxypropane) to form a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the diol then acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This ring-closing step forms the five-membered dioxolane ring.

Deprotonation: Finally, a base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final protected product.

The reaction is reversible, and the equilibrium is typically driven towards the product by removing the water or methanol byproduct, often through the use of a Dean-Stark apparatus or by using a dehydrating agent.

Table 1: Reagents and Conditions for the Ketalization of Tartrate Derivatives

| Starting Material | Ketalizing Agent | Catalyst | Solvent | Product |

| (2S,3S)-Diethyl tartrate | 4-Nitrobenzaldehyde | p-Methylbenzenesulfonic acid | Cyclohexane | (4R,5R)-Diethyl 2-(4-nitrophenyl)-1,3-dioxolane-4,5-dicarboxylate nih.gov |

| (2R,3R)-Tartaric acid | Acetone | Not specified | Not specified | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile (after conversion of carboxyl groups to nitriles) nih.govresearchgate.net |

| Glycerol | 2,2-Dimethoxypropane | Zeolites (USY, HBeta, HZSM-5) | None | 2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane (Solketal) nih.gov |

This table presents data for analogous ketalization reactions due to the limited availability of specific data for this compound.

Reactions at the Ester Functionalities

The benzyl ester groups of this compound can undergo various transformations, such as hydrolysis or transesterification.

Hydrolysis:

The hydrolysis of the benzyl esters to the corresponding dicarboxylic acid, (2R,3R)-2,3-dihydroxysuccinic acid (tartaric acid), can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reaction follows the reverse of the Fischer esterification mechanism. The carbonyl oxygen is protonated, followed by nucleophilic attack of water, proton transfer, and elimination of benzyl alcohol.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and benzyl alcohol. Subsequent acidification protonates the carboxylate to yield the dicarboxylic acid.

Transesterification:

Transesterification involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to exchange the benzyl group for the alkyl group of the alcohol. nih.govresearchgate.net The mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. researchgate.net This transformation can be used to synthesize other tartaric acid esters, such as diethyl or dimethyl tartrate, from the dibenzyl ester. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol.

Table 2: General Mechanisms for Ester Transformations

| Transformation | Conditions | Key Mechanistic Steps |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 1. Protonation of carbonyl. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of benzyl alcohol. |

| Base-Catalyzed Hydrolysis | OH⁻, heat; then H₃O⁺ | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of benzyl alcohol. 4. Acid workup. |

| Transesterification | R'OH, acid or base catalyst | 1. Activation of carbonyl (acid) or formation of alkoxide (base). 2. Nucleophilic attack by alcohol. 3. Formation of tetrahedral intermediate. 4. Elimination of benzyl alcohol. |

This table outlines the generally accepted mechanisms for these transformations.

Investigation of Biochemical and Bio Organic Research Applications

Role in Enzymatic Studies and Biochemical Assays

(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate and its parent compound, tartaric acid, are relevant in the context of enzymatic reactions, primarily as substrates or precursors to substrates for specific enzymes. The natural biosynthesis of chicoric acid, a prominent bioactive compound, involves the enzymatic esterification of tartaric acid with two molecules of caffeic acid, a reaction catalyzed by hydroxycinnamoyl-CoA/tartaric acid hydroxycinnamoyl transferase. researchgate.net This enzymatic pathway highlights the natural recognition of the tartrate backbone by specific enzymes.

In a broader context, derivatives of tartaric acid are utilized in the development of biodegradable polymers, where their susceptibility to enzymatic degradation is a key area of investigation. For instance, tartaric acid-based poly(ester-thioether)s have been synthesized and their biodegradability assessed through biochemical oxygen demand (BOD) tests using activated sludge, which contains a variety of microorganisms and their enzymes. mdpi.com These studies, while not directly involving the dibenzyl ester, demonstrate the principle that tartrate derivatives can be designed to interact with microbial enzyme systems.

The potential for this compound to be a substrate for hydrolytic enzymes, such as esterases and lipases, is an area of research interest. The enzymatic hydrolysis of the benzyl (B1604629) ester groups would release the core tartaric acid structure, a process that could be explored for controlled release applications or in studies of enzyme specificity.

Exploration of Potential Bioactive Properties in Research Contexts (e.g., anti-inflammatory, antioxidant research)

The most significant application of this compound in bio-organic research is its role as a key intermediate in the synthesis of L-chicoric acid ((2R,3R)-2,3-bis{[3-(3,4-dihydroxyphenyl)-1-oxoprop-2-enyl]oxy}butanedioic acid). nih.govfrontiersin.org Chicoric acid is a well-documented bioactive compound with a range of pharmacological effects, and its synthesis from a stereochemically pure precursor like this compound is crucial for studying its biological activities. nih.govfrontiersin.org

Key Bioactive Properties of Chicoric Acid Synthesized from this compound Precursors:

| Bioactive Property | Research Findings |

| Antioxidant | Chicoric acid is a potent antioxidant, and this activity is central to many of its other biological effects. frontiersin.org |

| Anti-inflammatory | It has demonstrated significant anti-inflammatory properties in various studies. frontiersin.org |

| Antiviral | Research has shown that chicoric acid possesses antiviral activity, including against HIV. nih.gov |

| Anticancer | The anticancer potential of chicoric acid and its metal complexes has been investigated against various cancer cell lines. nih.gov |

| Antibacterial | Chicoric acid-metal complexes have shown activity against several bacterial strains. nih.gov |

| Metabolic Regulation | It has been studied for its role in regulating glucose and lipid metabolism. frontiersin.org |

The synthesis of chicoric acid often involves the protection of the carboxylic acid groups of tartaric acid as benzyl esters, followed by esterification with protected caffeic acid and subsequent deprotection. nih.gov This synthetic route makes this compound an indispensable tool for researchers investigating the therapeutic potential of chicoric acid.

Beyond chicoric acid, tartaric acid derivatives are fundamental synthons for a variety of other bioactive molecules, including polyhydroxylated indolizines like lentiginosine, which are known glycosidase inhibitors with potential anti-HIV properties. nih.gov The defined stereochemistry of this compound allows for the precise construction of these complex chiral molecules. nih.gov

Mechanistic Insights into Biochemical Interactions and Substrate Binding Research

The well-defined three-dimensional structure of this compound makes it a valuable tool for research into molecular recognition and substrate binding. As a chiral molecule, it can be used to probe the stereoselectivity of biological receptors and enzyme active sites.

Derivatives of tartaric acid are widely employed as chiral resolving agents in the separation of racemic mixtures of pharmaceuticals, such as ibuprofen (B1674241) and ephedrine. mdpi.comresearchgate.net This application is fundamentally based on the principle of diastereomeric salt formation, where the tartaric acid derivative selectively interacts with one enantiomer of the racemic compound, leading to their separation. mdpi.comresearchgate.net This process provides a model for understanding the specific, non-covalent interactions (e.g., hydrogen bonding, ionic interactions) that govern substrate binding in biological systems.

Advanced Characterization Techniques for 2r,3r Dibenzyl 2,3 Dihydroxysuccinate and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, both ¹H and ¹³C NMR provide critical data for confirming the molecular structure, assigning stereochemistry, and evaluating sample purity.

Stereochemical Assignment: The relative stereochemistry of the two chiral centers at C2 and C3 can be inferred from the coupling constants (J-values) between the methine protons (H2 and H3). In tartrate derivatives, the magnitude of the vicinal coupling constant ³J(H2,H3) is dependent on the dihedral angle between these protons, which is different for the meso and the chiral (R,R or S,S) diastereomers. The symmetry of the (2R,3R) isomer results in chemically equivalent protons and carbons for the two benzyl (B1604629) groups and the two methine positions, simplifying the spectrum.

Purity Assessment: NMR spectroscopy is highly effective for assessing the chemical and diastereomeric purity of the compound. The presence of impurities, such as residual starting materials (e.g., benzyl alcohol, L-tartaric acid) or by-products, can be detected by the appearance of additional signals in the spectrum. Diastereomeric impurities, such as the meso-form ((2R,3S)-Dibenzyl 2,3-dihydroxysuccinate), would present a distinct set of signals due to the different chemical environment and symmetry. Quantitative NMR (qNMR) can be employed to determine the purity of the sample against a certified internal standard.

Interactive Data Table: Representative NMR Data

The following table outlines typical ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃). glbrc.org

| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | Methine (CH -OH) | ~4.6 | Singlet | - |

| ¹H | Hydroxyl (OH ) | ~3.0-3.5 | Broad Singlet | - |

| ¹H | Methylene (CH₂ -Ph) | ~5.2 | Singlet | - |

| ¹H | Aromatic (C₆H₅ ) | ~7.3-7.4 | Multiplet | - |

| ¹³C | Carbonyl (C =O) | ~170 | - | - |

| ¹³C | Methine (C H-OH) | ~73 | - | - |

| ¹³C | Methylene (C H₂-Ph) | ~68 | - | - |

| ¹³C | Aromatic (C ₆H₅) | ~128-135 | - | - |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

X-ray Crystallography for Absolute Configuration Determination and Structural Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules in the solid state. researchgate.net This technique provides an unambiguous three-dimensional map of the atomic arrangement within a crystal lattice.

Absolute Configuration Determination: The ability to determine the absolute configuration (i.e., distinguishing between the (2R,3R) and (2S,3S) enantiomers) relies on the phenomenon of anomalous dispersion (also known as resonant scattering). researchgate.netthieme-connect.de When the X-ray radiation frequency is near an absorption edge of a heavier atom in the structure, the scattering factor of that atom becomes a complex number. thieme-connect.de This effect breaks the inversion symmetry of the diffraction pattern, allowing for the differentiation between the true structure and its mirror image. researchgate.net For organic molecules composed primarily of light atoms (C, H, O), the effect is weak, but modern diffractometers and computational methods, often using copper (Cu-Kα) radiation, can reliably determine the absolute structure. researchgate.net The analysis often involves calculating a Flack parameter, which should ideally be close to 0 for the correct enantiomer.

Interactive Data Table: Illustrative Crystallographic Data

The table below presents hypothetical but representative crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈O₆ |

| Formula Weight | 330.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105 |

| Volume (ų) | 925 |

| Z (Molecules/unit cell) | 2 |

| Flack Parameter | ~0.0(1) |

Mass Spectrometry for Molecular Structure Confirmation in Complex Reaction Mixtures

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of synthesized compounds and for identifying them within complex mixtures.

Molecular Weight Confirmation: Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), this compound can be ionized with minimal fragmentation. This typically results in the observation of pseudomolecular ions, such as the protonated molecule [M+H]⁺, the sodiated adduct [M+Na]⁺, or the ammoniated adduct [M+NH₄]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₁₈H₁₈O₆). chemrxiv.org

Analysis in Complex Mixtures: The coupling of mass spectrometry with separation techniques like liquid chromatography (LC-MS) allows for the analysis of individual components within a reaction mixture. This is invaluable for monitoring the progress of a synthesis, identifying the formation of the desired product, and detecting potential by-products or unreacted starting materials. The selectivity of MS allows it to distinguish compounds based on their mass, even if they co-elute from the chromatography column. scripps.edu Tandem mass spectrometry (MS/MS) can be used to fragment a selected precursor ion, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming the identity of the compound. chemrxiv.org

Interactive Data Table: Expected Mass Spectrometry Peaks

| Ion | Formula | Calculated m/z | Ionization Mode |

| [M+H]⁺ | [C₁₈H₁₉O₆]⁺ | 331.1182 | ESI (+) |

| [M+Na]⁺ | [C₁₈H₁₈NaO₆]⁺ | 353.0999 | ESI (+) |

| [M+NH₄]⁺ | [C₁₈H₂₂NO₆]⁺ | 348.1447 | ESI (+) |

| [M-H]⁻ | [C₁₈H₁₇O₆]⁻ | 329.1025 | ESI (-) |

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformational Studies

Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. korea.ac.kr These techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the three-dimensional structure of chiral molecules.

Enantiomeric Purity: Enantiomers exhibit equal but opposite chiroptical signals. A pure sample of this compound will produce a specific CD spectrum and ORD curve. The presence of its enantiomer, (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate, would lead to a decrease in the signal intensity, proportional to its concentration. This allows for the determination of enantiomeric excess (ee). These methods are often used to complement chiral chromatography for purity analysis.

Interactive Data Table: Representative Chiroptical Data

| Technique | Parameter | Typical Observation for (2R,3R) Isomer |

| Optical Rotation | Specific Rotation [α]D | Positive value at 589 nm (Sodium D-line) |

| Circular Dichroism (CD) | Cotton Effects | Multiple positive and/or negative bands in the UV region (e.g., ~220 nm, ~260 nm) corresponding to electronic transitions of the carbonyl and phenyl chromophores. |

| Optical Rotatory Dispersion (ORD) | ORD Curve | A characteristic curve showing the change in optical rotation as a function of wavelength, with positive and negative peaks corresponding to the CD bands. |

Future Research Trajectories and Emerging Applications of 2r,3r Dibenzyl 2,3 Dihydroxysuccinate

Integration with Flow Chemistry and Automated Synthesis Paradigms

The fields of flow chemistry and automated synthesis are revolutionizing the way molecules are made, offering advantages in terms of efficiency, safety, and scalability. While specific applications of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate in these areas are still emerging, the potential for integration is significant.

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a traditional batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. The synthesis of derivatives of this compound, or its use as a chiral auxiliary in continuous processes, represents a promising area for future research.

Automated synthesis platforms, which combine robotics with software to perform multi-step syntheses, are accelerating the discovery of new molecules for pharmaceuticals and materials. chemrxiv.org These systems can be programmed to carry out complex reaction sequences, purifications, and analyses with minimal human intervention. researchgate.netchimia.ch The incorporation of this compound into automated workflows could enable the rapid generation of libraries of chiral compounds for screening and optimization. For instance, its use as a starting material for the synthesis of various derivatives could be streamlined, allowing for the efficient exploration of their properties and applications.

Development of Novel Catalytic Systems for this compound-Mediated Reactions

The development of new catalysts is crucial for advancing chemical synthesis. The rigid, chiral scaffold of tartaric acid and its derivatives, including this compound, makes them excellent candidates for use as ligands in asymmetric catalysis.

Future research is likely to focus on designing and synthesizing novel catalysts where this compound or a similar tartrate structure serves as the chiral component. These catalysts could be employed in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and hydrogenations, to produce enantiomerically pure products. For example, research has shown that an (acyloxy)borane complex derived from tartaric acid can act as a catalyst in asymmetric aldol reactions. researchgate.net Another area of exploration is the use of simple metal salts as catalysts in reactions involving tartaric acid derivatives, as demonstrated in a patent for the synthesis of D-dibenzoyl tartaric acid using copper sulfate (B86663) as a catalyst. google.com The development of such catalytic systems could provide more efficient and environmentally friendly routes to valuable chiral molecules.

Exploration in Advanced Materials Science and Polymer Chemistry

The unique structural features of this compound make it an attractive monomer for the synthesis of novel polymers and advanced materials. Its chirality can be imparted to the polymer backbone, leading to materials with interesting optical, mechanical, and biodegradable properties.

One area of active research is the synthesis of polyesters and polyurethanes using dibenzyl L-tartrate. chemicalbook.com By reacting this compound with various diacyl chlorides or diisocyanates, a range of carboxyl-containing polymers can be produced. chemicalbook.com These polymers have potential applications in areas such as biodegradable plastics, drug delivery systems, and chiral stationary phases for chromatography.

Table 1: Examples of Polymers Synthesized from Dibenzyl L-Tartrate chemicalbook.com

| Polymer Type | Co-monomer |

| Polyester | Succinyl chloride |

| Polyester | Adipoyl chloride |

| Polyester | Terephthaloyl chloride |

| Polyurethane | Hexamethylene diisocyanate |

| Polyurethane | Toluene (B28343) 2,4-diisocyanate |

| Polyurethane | Methylene-bis(4-phenyl isocyanate) |

Future work in this area could involve the synthesis and characterization of a wider range of polymers derived from this compound, as well as the investigation of their physical and chemical properties. The influence of the chiral tartrate unit on the macroscopic properties of the resulting materials will be of particular interest.

Expanding Bio-conjugation and Prodrug Research Utilizing this compound Scaffolds

The biocompatibility and well-defined stereochemistry of tartaric acid derivatives make them promising candidates for use in biomedical applications, including bioconjugation and prodrug design. While direct applications of this compound in these areas are not yet widely reported, its use in the synthesis of bioactive molecules suggests significant potential. nih.gov

This compound can serve as a chiral scaffold or linker for attaching drugs to targeting moieties or for creating prodrugs with improved pharmacokinetic properties. Its two hydroxyl groups and two ester functionalities provide multiple points for chemical modification, allowing for the precise attachment of other molecules. For example, it has been used as a starting material for the synthesis of (-)-Chicoric acid, a potent inhibitor, and diesters of aziridine-2,3-dicarboxylic acid. sigmaaldrich.com

Table 2: Bioactive Molecules Synthesized from Dibenzyl D-Tartrate sigmaaldrich.com

| Synthesized Molecule | Class |

| 2,3-bis(8-Methoxyoctanoyl) dibenzyl tartrate (DBT) | Reactant |

| (-)-Chicoric acid | Potent inhibitor |

| Diesters of aziridine-2,3-dicarboxylic acid | Derivatives |

Future research in this domain could focus on the design and synthesis of novel bioconjugates and prodrugs based on the this compound backbone. This could involve attaching known drugs to the tartrate scaffold to enhance their solubility, stability, or targeting capabilities. The biodegradability of the tartrate ester linkages could also be exploited for the controlled release of drugs at their site of action. The exploration of tartrate-conjugated drugs is an emerging field with potential implications for various therapeutic areas. researchgate.net

Q & A

Q. Advanced

- Optimization :

- Validation :

What role does this compound play in asymmetric catalysis, and how does its structure enhance efficacy?

Basic

The compound serves as a chiral auxiliary or ligand in asymmetric hydrogenation and organocatalysis. Its rigid tartaric acid backbone provides stereochemical control, while benzyl esters improve solubility in organic solvents .

How should researchers resolve contradictions in catalytic activity data across solvent systems?

Q. Advanced

- Systematic solvent screening : Test polar aprotic (DMF, DMSO), protic (MeOH), and non-polar (toluene) solvents.

- Kinetic profiling : Monitor reaction rates via UV-Vis spectroscopy or in-situ IR.

- Computational modeling : Use DFT to calculate solvent effects on transition-state energetics .

Which spectroscopic methods confirm the structural integrity of this compound?

Q. Basic

- 1H/13C NMR : Identify ester carbonyls (~170 ppm) and benzyl aromatic protons (7.2–7.4 ppm).

- IR Spectroscopy : Peaks at 1720–1740 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C-O ester) .

How do counterions in dihydroxysuccinate derivatives impact pharmaceutical formulations?

Q. Advanced

- Sodium salts : Improve aqueous solubility for parenteral formulations .

- Ferrous salts : Enable metal coordination in redox-active drug delivery systems .

Table 1 : Counterion Effects on Physicochemical Properties

| Counterion | Solubility (mg/mL) | Stability (pH 7.4) | Application |

|---|---|---|---|

| Sodium | 120 | >24 months | Injectable |

| Ferrous | 45 | 6 months | Oral |

What challenges arise in scaling up synthesis, and how can racemization be minimized?

Q. Basic

- Racemization : Mitigated by low-temperature reactions (<5°C) and avoiding strong acids/bases.

- Purification : Use flash chromatography or recrystallization in ethyl acetate/hexane .

How can unwanted side reactions be prevented during deprotection in multi-step syntheses?

Q. Advanced

- Orthogonal protection : Combine benzyl esters with tert-butyl or silyl ethers.

- Mild deprotection : Hydrogenolysis with Pd/C (10% wt) under H₂ at 25°C .

What stability issues are observed under storage, and how are they managed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.